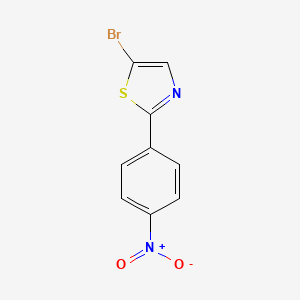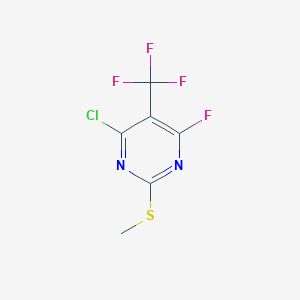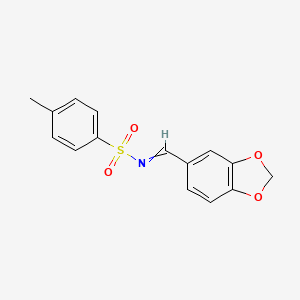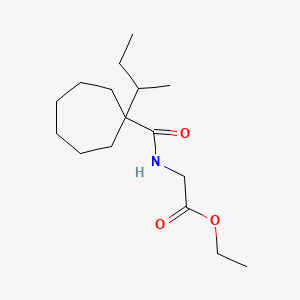
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate is a complex organic compound with a unique structure It consists of an ethyl ester group attached to a glycine derivative, which is further connected to a cycloheptyl ring substituted with a 1-methylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate typically involves multiple steps. One common method includes the following steps:
Formation of the cycloheptyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 1-methylpropyl group: This step involves alkylation reactions using reagents such as alkyl halides.
Attachment of the glycine derivative: This is done through amide bond formation, often using coupling agents like carbodiimides.
Esterification: The final step involves the esterification of the glycine derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
類似化合物との比較
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate can be compared with other similar compounds, such as:
Ethyl N-((1-cycloheptyl)carbonyl)glycinate: Lacks the 1-methylpropyl group, leading to different chemical and biological properties.
Ethyl N-((1-(1-methylpropyl)cyclohexyl)carbonyl)glycinate: Contains a cyclohexyl ring instead of a cycloheptyl ring, affecting its reactivity and interactions.
Ethyl N-((1-(1-methylpropyl)cyclooctyl)carbonyl)glycinate: Features a larger cyclooctyl ring, which may influence its steric and electronic properties.
特性
CAS番号 |
56471-41-1 |
|---|---|
分子式 |
C16H29NO3 |
分子量 |
283.41 g/mol |
IUPAC名 |
ethyl 2-[(1-butan-2-ylcycloheptanecarbonyl)amino]acetate |
InChI |
InChI=1S/C16H29NO3/c1-4-13(3)16(10-8-6-7-9-11-16)15(19)17-12-14(18)20-5-2/h13H,4-12H2,1-3H3,(H,17,19) |
InChIキー |
IQLBHPALSIJIPG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1(CCCCCC1)C(=O)NCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





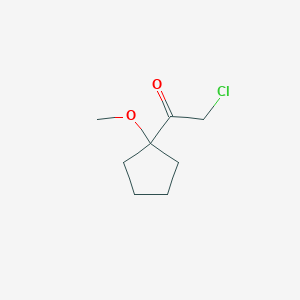




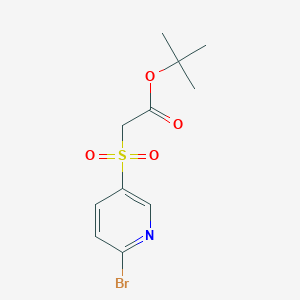
![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)

